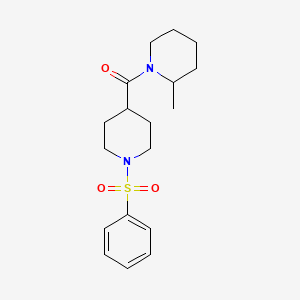

![molecular formula C19H32BClO3Si B2890823 2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester CAS No. 2304635-51-4](/img/structure/B2890823.png)

2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester” is a chemical compound with the IUPAC name tert-butyldimethyl ( (3-methyl-2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane . It is a colorless to yellow liquid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C20H35BO3Si/c1-15-12-11-13-16 (14-22-25 (9,10)18 (2,3)4)17 (15)21-23-19 (5,6)20 (7,8)24-21/h11-13H,14H2,1-10H3 .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.39 . It is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It’s used in Suzuki coupling reactions, which are pivotal for constructing biaryl compounds with potential pharmaceutical applications .

Drug Discovery

In drug discovery, this ester serves as a building block for the synthesis of various boronic acid derivatives. These derivatives are crucial for the development of proteasome inhibitors, which have applications in cancer therapy .

Material Science

The compound’s ability to form stable complexes with various metals makes it useful in material science for creating boron-doped semiconductors and conducting polymers .

Catalysis

Due to its boronic acid moiety, this ester can act as a catalyst or co-catalyst in various organic reactions, including oxidation and reduction processes that are essential in industrial chemistry .

Chemical Sensors

The boronic acid group can interact with sugars and other diols, which allows this compound to be used in the development of chemical sensors for detecting carbohydrates and monitoring glucose levels .

Nanotechnology

Its ability to form covalent bonds with other organic molecules makes it a candidate for designing molecular nanotechnology devices, such as molecular motors and switches .

Polymer Chemistry

It can be utilized in the modification of polymers, imparting them with additional properties like flame retardancy or increased mechanical strength due to the incorporation of boron atoms .

Agricultural Chemistry

This ester can be used to synthesize novel boron-containing compounds that have potential use as herbicides or plant growth regulators, contributing to agricultural productivity .

Safety And Hazards

Zukünftige Richtungen

The tert-butyldimethylsilyloxy group holds promise for future applications due to its high hydrolytic stability . It can be used as a reactant in palladium-catalyzed Suzuki-Miyaura coupling reactions . The synthesis of anti-homoallylic alcohols by allylation reaction with aldehydes in the presence of an iridium complex-catalyst is another potential application .

Eigenschaften

IUPAC Name |

tert-butyl-[[3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BClO3Si/c1-17(2,3)25(8,9)22-13-14-11-10-12-15(21)16(14)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVOBKPEMWVQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)CO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BClO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

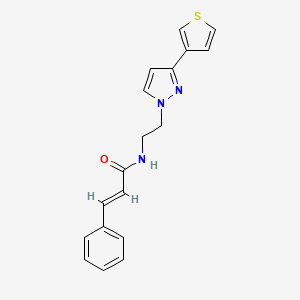

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2890740.png)

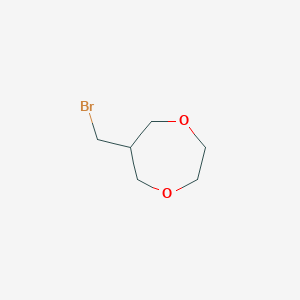

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)

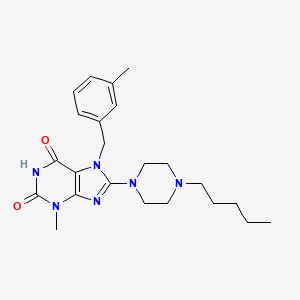

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)

![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)

![2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide](/img/structure/B2890755.png)

![1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2890761.png)